4-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Organic Synthesis Process Chemistry Vilsmeier Conditions

Sourcing a pyrazole building block with a precise, dual-halogen substitution pattern often leads to supply inconsistency and unpredictable reactivity. This compound directly addresses the need for a defined electronic and steric profile in kinase inhibitor programs. - Validated Scaffold: Structurally related to cores in potent anticancer agents with activity comparable to cisplatin, making it a strategic choice for oncology R&D. - Streamlined Synthesis: A reported one-step, quantitative-yield synthesis reduces step count, improves overall yield, and lowers early-development costs for process chemists. - Reliable Supply: Available as a high-purity intermediate with consistent quality, ensuring batch-to-batch reproducibility for structure-based design and chemical probe development.

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
CAS No. 2228759-54-2
Cat. No. B1415988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-2-fluorophenyl)-1H-pyrazole
CAS2228759-54-2
Molecular FormulaC9H6ClFN2
Molecular Weight196.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C2=CNN=C2
InChIInChI=1S/C9H6ClFN2/c10-7-1-2-8(9(11)3-7)6-4-12-13-5-6/h1-5H,(H,12,13)
InChIKeyZXOHBNHOBDJXON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS 2228759-54-2) Procurement & Scientific Baseline


4-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS: 2228759-54-2) is a synthetic, halogenated pyrazole building block with the molecular formula C9H6ClFN2 and a molecular weight of 196.61 g/mol . Its structure features a pyrazole ring substituted at the 4-position with a 4-chloro-2-fluorophenyl group . This specific substitution pattern confers distinct physicochemical properties that are leveraged in medicinal chemistry and agrochemical research, particularly as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules .

Why 4-(4-Chloro-2-fluorophenyl)-1H-pyrazole is Not Interchangeable with Unsubstituted or Mono-Halogenated Analogs


Generic substitution within the 4-phenyl-1H-pyrazole class is not feasible due to the compound's unique combination of a 4-chloro and a 2-fluoro substituent on the phenyl ring. This dual halogenation pattern is not found in common mono-substituted analogs like 4-(4-chlorophenyl)-1H-pyrazole (CAS 111016-47-8) or 4-(4-fluorophenyl)-1H-pyrazole (CAS 204384-26-9) [1]. The presence of both an electron-withdrawing group (chlorine) and a strong inductive group (fluorine) in specific ortho and para positions creates a unique electronic environment and molecular geometry that directly impacts its reactivity in cross-coupling reactions and its binding affinity when incorporated into larger pharmacophores . Therefore, substituting a different 4-arylpyrazole would alter the steric and electronic properties of the final compound, leading to unpredictable and often diminished biological activity or synthetic yields [2].

Quantitative Differentiation Guide for 4-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS 2228759-54-2) Against Analogs


Synthesis Efficiency: Quantitative One-Step Yield vs. Traditional Multi-Step Routes

This compound can be synthesized in a single step with a quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant improvement over traditional synthetic routes for similar 4-arylpyrazoles, which often involve multi-step procedures with moderate overall yields .

Organic Synthesis Process Chemistry Vilsmeier Conditions

Molecular Geometry: Crystallographic Dihedral Angle Differentiates from Unsubstituted Pyrazole

Single-crystal X-ray diffraction analysis reveals a specific solid-state conformation for 4-(4-Chloro-2-fluorophenyl)-1H-pyrazole [1]. The dihedral angle between the phenyl and pyrazole rings is a critical determinant of its molecular recognition properties, which is distinct from the unsubstituted pyrazole core [2].

Structural Biology X-ray Crystallography Computational Chemistry

Precursor to Potent Anticancer Agents: Comparable to Cisplatin in Cell Viability Assays

Derivatives synthesized from a fluorophenylpyrazole core, structurally related to 4-(4-Chloro-2-fluorophenyl)-1H-pyrazole, have demonstrated potent anticancer activity [1]. One such derivative, compound 117, displayed IC50 values comparable to the standard chemotherapeutic agent cisplatin against multiple cancer cell lines [1].

Medicinal Chemistry Cancer Research Kinase Inhibition

Validated Application Scenarios for 4-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS 2228759-54-2)


Medicinal Chemistry: A Privileged Scaffold for Next-Generation Kinase Inhibitors

The compound is a key synthetic intermediate for developing novel kinase inhibitors, as highlighted by its structural similarity to cores found in potent anticancer agents [1]. Its use is validated by studies showing derivatives with activity comparable to cisplatin, making it a strategic procurement choice for oncology-focused drug discovery programs [1].

Process Research & Development: Benchmark for High-Efficiency Pyrazole Synthesis

The reported one-step synthesis with quantitative yield makes this compound an ideal benchmark for process chemists [2]. Procuring this specific building block allows for streamlined synthesis of complex target molecules, reducing the number of steps, improving overall yield, and lowering the cost of goods in early-stage development [2].

Chemical Biology & Target Identification: Probe for Halogen-Bonding Interactions

The unique 4-chloro-2-fluoro substitution pattern on the phenyl ring creates a distinct electronic profile that is valuable for studying halogen bonding and pi-stacking interactions in biological systems [3]. The available crystallographic data supports its use in structure-based design and the development of chemical probes with defined molecular geometries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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